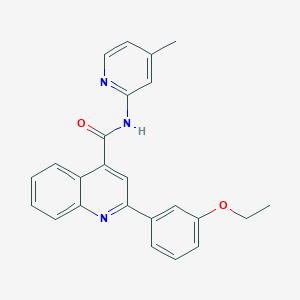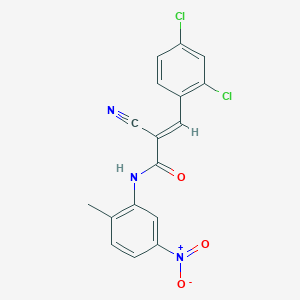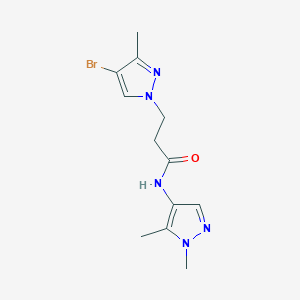![molecular formula C18H17Cl2NO4S B10892255 2-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10892255.png)
2-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a synthetic organic compound that incorporates a thiazolane ring, a phenyl group, and a dichlorophenoxy moiety
Preparation Methods
The synthesis of 2-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and chloroacetic acid, which are refluxed in dry acetone with anhydrous potassium carbonate to form 2,4-dichlorophenoxyacetic acid.
Formation of Thiazolane Ring: The 2,4-dichlorophenoxyacetic acid is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to form the thiazolane ring.
Final Product: The intermediate is further treated with phenacylbromides under reflux in dry ethanol to yield the final compound.
Chemical Reactions Analysis
2-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Agriculture: It is used as a herbicide due to its ability to disrupt plant growth by mimicking natural plant hormones.
Pharmaceuticals: The compound has potential antitumor properties and is being studied for its efficacy against various cancer cell lines.
Materials Science: It is used in the synthesis of new materials with unique properties, such as controlled release formulations for pesticides.
Mechanism of Action
The mechanism of action of 2-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID can be compared with other similar compounds:
2,4-Dichlorophenoxyacetic Acid (2,4-D): Both compounds share the dichlorophenoxy moiety and have herbicidal properties.
MCPA (2-Methyl-4-chlorophenoxyacetic Acid): Similar in structure and function, used as a herbicide.
Dichlorprop (2,4-DP): Another herbicide with a similar structure, used for weed control.
These comparisons highlight the unique combination of the thiazolane ring and the dichlorophenoxy moiety in 2-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID, which contributes to its distinct properties and applications.
Properties
Molecular Formula |
C18H17Cl2NO4S |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
2-[3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C18H17Cl2NO4S/c1-24-15-4-2-10(17-21-14(9-26-17)18(22)23)6-11(15)8-25-16-5-3-12(19)7-13(16)20/h2-7,14,17,21H,8-9H2,1H3,(H,22,23) |
InChI Key |
IFOUOVWGPDUSPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methyl-thiophen-2-ylmethylene)-amino]-2-thioxo-thiazolidin-4-one](/img/structure/B10892174.png)
![1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10892177.png)
![1-[4-(3-Nitrobenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10892182.png)
![1-[(2-fluorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B10892184.png)
![1-(4-{4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B10892190.png)
![(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B10892209.png)
![2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10892218.png)
![6-(2,5-Dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B10892223.png)
![2-fluoro-N-[3-({[(2-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B10892229.png)
![(5Z)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B10892236.png)
![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B10892240.png)



